molecular formula C9H15ClN4 B15243764 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride

3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B15243764
M. Wt: 214.69 g/mol
InChI Key: IJANANHGZDKOEV-UHFFFAOYSA-N
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Description

3-(Triazol-1-yl)-8-azabicyclo[321]octane;hydrochloride is a compound that features a triazole ring attached to an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the cycloaddition of alkyl azides onto enol ethers under solventless conditions . This method allows for the formation of the triazole ring, which is a key feature of the compound. The reaction can be scaled up and is efficient in producing the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to facilitate the reaction between N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and various amines . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the azabicyclooctane structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dibromisocyanuric acid and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives and modified azabicyclooctane structures, which can have different chemical and physical properties.

Scientific Research Applications

3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The azabicyclooctane structure provides additional binding sites and can influence the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and azabicyclooctane structures, such as:

  • 3-Nitro-1,2,4-triazol-5-one (NTO)
  • 1,2,3-Triazole derivatives

Uniqueness

3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to its combination of the triazole ring and the azabicyclooctane structure.

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13;/h3-4,7-9,11H,1-2,5-6H2;1H

InChI Key

IJANANHGZDKOEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C=CN=N3.Cl

Origin of Product

United States

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